N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(4-fluorophenyl)acetamide
Description
The compound N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(4-fluorophenyl)acetamide is a pyridazinone derivative featuring a 4-chlorophenyl substituent on the pyridazinone ring and a 4-fluorophenyl acetamide group connected via a propyl chain. The structural uniqueness of this compound lies in its halogenated aromatic substituents (4-Cl and 4-F) and the acetamide-propyl linker, which may influence its physicochemical properties and biological interactions .
Properties
IUPAC Name |
N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2/c22-17-6-4-16(5-7-17)19-10-11-21(28)26(25-19)13-1-12-24-20(27)14-15-2-8-18(23)9-3-15/h2-11H,1,12-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDKFKWNXAMBDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with four analogs identified in the provided evidence. Key structural variations and their implications are discussed.
Structural and Molecular Comparison
Table 1: Structural and Molecular Data of Target Compound and Analogs
Note: Molecular weight for the target compound is calculated based on its formula.
Key Structural Differences and Implications
Substituent Effects on the Pyridazinone Ring
- 4-Methylphenyl (CAS 1058498-42-2) : The methyl group is electron-donating, which may reduce electrophilicity compared to chloro/fluoro substituents. This could decrease metabolic resistance but improve solubility .
- 3-Methoxyphenyl (CAS 135111-51-2) : The methoxy group offers steric bulk and moderate electron donation, possibly altering binding affinity in biological systems .
Acetamide vs. Acetic Acid Linkers
- The target compound and CAS 1058498-42-2 feature an acetamide group, which is less polar than the acetic acid derivatives (e.g., CAS 853318-09-9 ). Acetamide’s reduced acidity (pKa ~15–17 vs. ~4–5 for carboxylic acids) suggests better membrane permeability and oral bioavailability .
Halogen vs. Alkyl/Methoxy Substituents
Physicochemical Properties
While explicit solubility or logP data are unavailable in the provided evidence, general trends can be inferred:
- Molecular Weight : The target compound (452.87 g/mol) is heavier than acetic acid derivatives (248–266 g/mol), likely due to the propyl-acetamide chain. Higher molecular weight may reduce solubility but improve lipophilicity.
- Polarity : Acetic acid derivatives (e.g., CAS 853318-09-9 ) are more polar due to ionizable carboxylic groups, favoring aqueous solubility. Acetamide analogs (e.g., Target, CAS 1058498-42-2 ) are less polar, favoring passive diffusion across membranes .
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